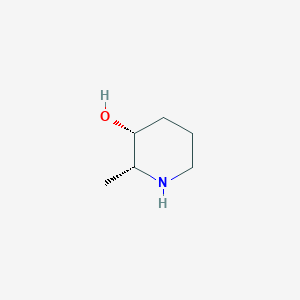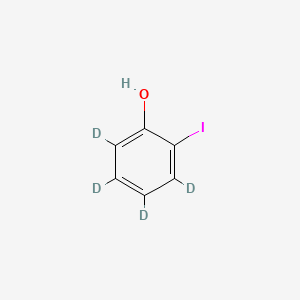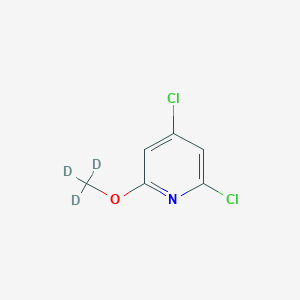
(2R,3R)-2-Methylpiperidin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-Methylpiperidin-3-OL is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two stereocenters, making it an optically active molecule. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methylpiperidin-3-OL can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using chiral catalysts or reagents. For instance, the reduction of 2-methyl-3-piperidone using a chiral reducing agent can yield this compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. Microorganisms such as engineered strains of Bacillus licheniformis have been utilized to produce this compound through fermentation processes . These methods are advantageous as they offer high yields and are environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-Methylpiperidin-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, amines, and halogenated derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
(2R,3R)-2-Methylpiperidin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and as a substrate in biocatalytic processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-Methylpiperidin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2,3-Butanediol: Another chiral compound with similar stereocenters, used in the production of antifreeze agents and as a precursor for chiral synthesis.
(2R,3R)-Dihydromyricetin: Known for its antioxidant and antibacterial properties, used in traditional medicine.
Uniqueness
(2R,3R)-2-Methylpiperidin-3-OL is unique due to its specific structure and the presence of a piperidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(2R,3R)-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-6(8)3-2-4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
Clé InChI |
YAMQDSQNPDUGGS-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](CCCN1)O |
SMILES canonique |
CC1C(CCCN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)


![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)




